5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Overview
Description
5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiadiazole ring, and an isopropoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group can be attached through an alkylation reaction using isopropyl bromide or a similar reagent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan carboxamides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Polymers: Use in the synthesis of specialty polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 5-(ethoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 5-(propoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Uniqueness
The presence of the isopropoxymethyl group in 5-(isopropoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may confer unique properties such as increased lipophilicity, enhanced biological activity, or improved stability compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(propan-2-yloxymethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(2)17-6-9-4-5-10(18-9)11(16)13-12-15-14-8(3)19-12/h4-5,7H,6H2,1-3H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOBKFBDPWAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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